Hydroxysafflor Yellow A
Description
Molecular Structure and Stereochemical Configuration
This compound possesses the molecular formula C27H32O16 with a molecular weight of 612.5 g/mol. The compound is systematically named as (6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione. This comprehensive nomenclature reflects the complex stereochemical arrangement inherent in the molecule's architecture.
The structural framework of this compound consists of a central cyclohexadienone ring system substituted with two beta-D-glucosyl groups at positions 2 and 4, and a p-hydroxycinnamoyl group at position 6. The stereochemical configuration involves multiple chiral centers, with the glucosyl substituents exhibiting the (2S,3R,4R,5S,6R) configuration pattern characteristic of beta-D-glucose units. The compound features two distinct E-configuration double bonds, one within the cinnamoyl side chain and another at the 6-position of the cyclohexadienone ring system.
Recent nuclear magnetic resonance studies have revealed that this compound exists as keto-enol tautomers in solution. The preferred tautomeric form has been identified as the 1-enol-3,7-diketo configuration (designated as structure 2a), which differs from previously reported structural assignments. This tautomeric behavior significantly influences the compound's chemical reactivity and spectroscopic properties, with solvent effects playing a crucial role in determining the equilibrium distribution between tautomeric forms.
The InChI representation of this compound is InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1, providing a standardized representation of the complete stereochemical information.
Physicochemical Properties: Solubility, Stability, and Degradation Kinetics
The solubility profile of this compound demonstrates remarkable variation across different solvent systems. The compound exhibits solubility of approximately 1 mg/ml in organic solvents including dimethyl sulfoxide and dimethyl formamide. In aqueous phosphate buffered saline at pH 7.2, the solubility reaches approximately 1 mg/ml. Additional solubility data indicates the compound achieves concentrations of at least 61 mg/ml in water and 61.3 mg/ml in dimethyl sulfoxide under optimized conditions.
The stability characteristics of this compound reveal complex pH-dependent and temperature-dependent degradation patterns. Comprehensive kinetic studies demonstrate that the compound's degradation follows first-order reaction kinetics under all tested conditions. The pH stability profile exhibits an inverted V-shaped curve, with maximum instability occurring at pH 9 in aqueous solution. Under acidic conditions (pH < 6.13), the degradation rate increases with increasing pH, while under alkaline conditions (pH 8-9), the rate decreases with increasing pH. Interestingly, under strong alkaline conditions (pH > 9), the degradation rate again increases with increasing pH.
Temperature effects on stability reveal that degradation rates increase exponentially with temperature elevation. The activation energies for this compound degradation have been calculated as 78.53 kJ·mol⁻¹ in aqueous solution and 92.90 kJ·mol⁻¹ in specialized injection formulations. The higher activation energy in formulated systems suggests increased thermal stability compared to simple aqueous solutions.
Degradation pathway analysis has identified two primary degradation products formed through intramolecular nucleophilic substitution mechanisms. Under weak to moderate alkaline conditions (pH 7-9), the hydroxyl group at C-2' undergoes ionization, followed by intramolecular nucleophilic attack on the Cβ carbon and subsequent [2+2] addition of oxygen to the α,β-unsaturated double bond. The process concludes with hydrogen migration and hydroxyl group loss, leading to product formation.
Spectroscopic Profiling: Nuclear Magnetic Resonance, Mass Spectrometry, and Ultraviolet-Visible Spectral Signatures
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound across multiple solvent systems. Detailed studies utilizing deuterated dimethyl sulfoxide, pyridine-d5, and deuterated methanol have revealed solvent-dependent chemical shift variations that reflect the compound's tautomeric behavior. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the glucosyl protons, aromatic protons of the p-hydroxyphenyl group, and the olefinic protons of the cinnamoyl chain.
Properties
IUPAC Name |
(6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUBSCVWHLRGE-UXEKTNMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=C\2/C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031226 | |
| Record name | Hydroxysafflor yellow A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78281-02-4 | |
| Record name | Hydroxysafflor yellow A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxysafflor yellow A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYSAFFLOR YELLOW A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI7O919OYZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Ultrasonic-Assisted Extraction Optimization
Ultrasonic extraction remains the most widely adopted method for isolating HSYA from safflower due to its efficiency in disrupting plant cell walls. A definitive screening design study identified four critical parameters: liquid-to-material ratio (1:15), extraction time (70 minutes), methanol concentration (51.52%), and extraction power (450 W). Under these conditions, the HSYA concentration reached 0.650 mg/mL, with verification experiments confirming model accuracy. Methanol’s role as a solvent is pivotal, as its polarity aligns with HSYA’s hydrophilic nature, though residual solvent removal remains a challenge for industrial scaling.
Solvent Extraction and Yield Variability
Comparative studies using ethanol-water mixtures demonstrate lower yields (0.42–0.58 mg/mL) compared to methanol-based systems. Prolonged extraction times (>90 minutes) induce thermal degradation, reducing HSYA recovery by 12–18%. Ethyl acetate partitioning, though effective for impurity removal, risks HSYA loss due to moderate partition coefficients (K = 2.3–2.7).
Modern Purification Techniques
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with C18 columns achieves 85% HSYA purity using gradient elution (acetonitrile:water = 15:85 to 30:70). The method successfully isolates HSYA from safflower herb pairs, with retention times at 21.12 minutes under 254 nm detection. Co-eluting compounds like anhydrosafflor yellow B (t<sub>R</sub> = 43.87 minutes) necessitate multiple purification cycles, increasing processing costs by ~30%.
Chromatographic Method Synergy
Combining macroporous resin adsorption (HPD-100) with silica gel chromatography enhances purity to 92.4%. Dynamic adsorption capacities range from 18.7 mg/g (HPD-300) to 22.3 mg/g (HPD-100), with desorption efficiencies exceeding 80% using 70% ethanol.
Pharmaceutical Formulation Strategies
Bioavailability Enhancement via Excipient Design
HSYA’s low oral bioavailability (9.7% in rats) is mitigated using sodium caprate (SC), which increases relative bioavailability to 284.2% by modulating intestinal tight junctions. Chitosan (CS) complexes further improve this to 476% through Coulombic interactions, achieving a 99.4% binding rate at pH 5.5.
Table 1: Excipient Impact on HSYA Pharmacokinetics
Granule Preparation for Clinical Use
HSYA granules formulated with SC and CS complexes exhibit zero-order release kinetics over 12 hours in simulated intestinal fluid. Spray-drying parameters (inlet temperature: 130°C, feed rate: 5 mL/min) yield granules with 89.7% encapsulation efficiency and <3% moisture content.
Chemical and Biosynthetic Approaches
Oxidative Chemical Synthesis
HSYA synthesis via di-C-glucosyl chloroacetophenone oxidation achieves 18% yield after six steps, including BF<sub>3</sub>-mediated glycosylation and diazomethane methylation. Key intermediates include di-C-glycosylquinol (Step 2) and 4-(S)-2-acetyl-4,5-dihydroxy-4,6-di-C-β-D-glucosyl-3-methoxycyclohexa-2,5-dienone (Step 4).
Table 2: Synthetic Pathway Efficiency
| Step | Intermediate | Yield |
|---|---|---|
| 1 | Di-C-glucosyl chloroacetophenone | 42% |
| 4 | Methoxycyclohexa-dienone | 61% |
| 6 | HSYA | 18% |
Biosynthetic Pathway Elucidation
In planta biosynthesis likely involves chalcone synthase converting 4-coumaroyl-CoA and malonyl-CoA to naringenin chalcone, followed by glycosylation. C. tinctorius cell cultures produce HSYA at 1.2 mg/L/day, suggesting potential for metabolic engineering.
Comparative Analysis of Preparation Methods
Table 3: Method Efficacy and Limitations
| Method | Yield/Purity | Cost | Scalability |
|---|---|---|---|
| Ultrasonic Extraction | 0.65 mg/mL | Low | High |
| Preparative HPLC | 85% | High | Moderate |
| Chemical Synthesis | 18% | Very High | Low |
Ultrasonic extraction balances cost and yield for industrial applications, while HPLC suits high-purity clinical batches. Synthesis routes remain impractical due to low yields but provide structural analogs for drug discovery.
Chemical Reactions Analysis
Types of Reactions
Hydroxysafflor Yellow A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify its chemical structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Pharmacological Properties
HSYA exhibits a broad spectrum of biological effects, including:
- Anticancer Activity : HSYA has shown potential as an anticancer agent, influencing various pathways related to apoptosis, autophagy, and tumor immune microenvironments. Recent studies have highlighted its effectiveness against multiple cancer types, although the specific mechanisms remain an area for further exploration .
- Cardiovascular Protection : The compound has been proven to have beneficial effects on cardiovascular health. It is used in the treatment of conditions such as angina pectoris and hypertension. Clinical trials have demonstrated that HSYA can significantly reduce blood pressure and improve cardiac function in hypertensive models .
- Neuroprotection : HSYA has displayed protective effects against neurodegenerative diseases, including cerebral ischemia and traumatic brain injury. It enhances antioxidant defenses and promotes neuronal survival through various signaling pathways .
- Hepatoprotection : Studies indicate that HSYA can protect liver cells from damage induced by toxins and alcohol. It reduces inflammation and oxidative stress in hepatic tissues, which is crucial for maintaining liver health .
- Renal Protection : HSYA has been shown to ameliorate acute kidney injury by inhibiting inflammatory responses associated with ischemia/reperfusion injury. This protective effect is mediated through the TLR4/NF-κB signaling pathway .
Case Studies and Research Findings
Several studies have documented the applications of HSYA across different medical conditions:
- A study evaluating HSYA's effects on in vitro models of traumatic brain injury found that it significantly improved neuronal survival rates by enhancing autophagic activity and reducing oxidative stress markers .
- Clinical trials involving safflor yellow injections containing HSYA demonstrated substantial improvements in patients with angina pectoris, indicating its efficacy as a therapeutic agent for cardiovascular diseases .
- Research on renal protection revealed that HSYA treatment significantly reduced inflammatory markers in a rat model of acute kidney injury, showcasing its potential for clinical applications in nephrology .
Summary Table of Applications
Mechanism of Action
Hydroxysafflor Yellow A exerts its effects through various molecular targets and pathways. It has been shown to regulate the HIF-1α/JAK/STAT3 signaling pathway, which plays a crucial role in inflammation and oxidative stress . By inhibiting HIF-1α, this compound downregulates the expression of pro-inflammatory cytokines and reduces oxidative stress . Additionally, it modulates the JAK2/STAT3 and SOCS3 signaling pathways, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Structural and Functional Comparison
HSYA belongs to the chalcone class, characterized by a 1,3-diaryl-2-propen-1-one backbone. Below is a comparative analysis of HSYA with structurally or functionally related compounds:
Table 1: Comparison of HSYA with Selected Chalcones and Flavonoids
| Compound | Class | Source | Key Activities | Mechanisms | Solubility |
|---|---|---|---|---|---|
| HSYA | Chalcone | Carthamus tinctorius | Neuroprotection, hepatoprotection, anti-inflammatory, antitumor | PI3K/Akt/Nrf2, NF-κB inhibition, autophagy blockade | Water-soluble |
| Isoliquiritigenin | Chalcone | Glycyrrhiza spp. | Anticancer, anti-inflammatory | Apoptosis induction, NF-κB inhibition | Lipophilic |
| Quercetin | Flavonol | Various plants | Antioxidant, anti-inflammatory | Free radical scavenging, COX-2 inhibition | Lipophilic |
| Nimodipine | Dihydropyridine (synthetic) | Synthetic | Neuroprotection (cerebral ischemia) | Calcium channel blockade | Lipophilic |
Key Findings :
- Potency : HSYA (6.0 mg/kg) showed neuroprotective efficacy comparable to nimodipine (0.2 mg/kg) in rat MCAO models, highlighting its high potency .
- Mechanistic Uniqueness : Unlike isoliquiritigenin and quercetin, HSYA uniquely activates the Nrf2/HO-1 axis while simultaneously inhibiting NF-κB, offering dual protection against oxidative stress and inflammation .
- Solubility Advantage : HSYA’s water solubility enhances bioavailability in aqueous formulations compared to lipophilic chalcones like isoliquiritigenin .
Pharmacological Activity Comparison
Table 2: Key Pharmacological Activities of HSYA vs. Reference Compounds
Notable Contrasts:
- Liver Fibrosis: HSYA outperforms silymarin (a flavonoid complex from milk thistle) in suppressing TGF-β1, a key fibrotic mediator .
- Cardiovascular Applications : HSYA’s dual inhibition of p38 MAPK and NF-κB provides broader anti-inflammatory benefits compared to quercetin .
Biological Activity
Hydroxysafflor Yellow A (HSYA) is a prominent bioactive compound extracted from the flower of Carthamus tinctorius L. (safflower). Since its isolation in 1993, HSYA has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of HSYA, supported by research findings and data tables.
HSYA is classified as a quinochalcone C-glycoside. It exhibits a complex structure that includes keto-enol tautomeric forms, with the 1-enol-3,7-diketo form being predominant. The compound is primarily synthesized through the phenylalanine metabolic pathway, where chalcone synthase genes play a crucial role in its production .
Pharmacological Activities
The biological activities of HSYA can be categorized into several key areas:
1. Anticancer Activity
- HSYA has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values of 539 µg/ml, 432 µg/ml, and 416 µg/ml against SBC-3, DMS273, and DMS114 small cell lung cancer cell lines, respectively .
- Additionally, HSYA has been reported to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) and HepG2 liver cancer cells .
2. Neuroprotective Effects
- Research indicates that HSYA can protect neuronal cells from damage associated with ischemic conditions. It has been shown to inhibit oxidative stress and inflammation in models of cerebral ischemia-reperfusion injury .
- A study highlighted its neuroprotective effect in Parkinson's disease models induced by 6-hydroxydopamine .
3. Cardiovascular Protection
- HSYA exhibits protective effects against ischemia-reperfusion injury in cardiac tissues. It has been shown to reduce myocardial infarction size and improve cardiac function post-injury .
- The compound also enhances endothelial function by promoting angiogenesis through mechanisms involving nucleolin-mediated pathways .
4. Antioxidant and Anti-inflammatory Properties
- HSYA acts as a potent antioxidant, reducing oxidative stress markers in various models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .
Summary of Research Findings
Case Studies
- Cerebral Ischemia : In a study involving rats subjected to ischemia-reperfusion injury, treatment with HSYA significantly reduced neuronal damage and improved functional recovery compared to control groups .
- Cancer Treatment : Clinical trials have indicated that HSYA can enhance the efficacy of traditional chemotherapeutics when used in combination therapies for lung cancer patients .
Q & A
Q. What experimental models are commonly used to evaluate HSYA's biological activities?
HSYA is studied using in vitro assays (e.g., MTT for cell viability, AnnexinV-FITC/TUNEL for apoptosis) and in vivo models like middle cerebral artery occlusion (MCAO) for cerebral ischemia and chronic restraint stress for depression. Rodent models are prevalent for liver injury (alcohol-induced), cardiovascular protection, and osteogenesis . Standardized protocols include dose-dependent administration (e.g., 10–100 mg/kg in rodents) and validation via ELISA, Western blot, or RT-PCR for mechanistic insights.
Q. How do researchers address HSYA's poor bioavailability in pharmacokinetic studies?
Methodologies include formulating HSYA into phospholipid complexes (e.g., HSYA-PC-SMEDDS) to enhance solubility and absorption. Pharmacokinetic parameters (e.g., Cmax, Tmax) are assessed using HPLC or LC-MS/MS in plasma samples from rodent models. Researchers also explore co-administration with absorption enhancers or nano-delivery systems .
Q. What mechanisms underlie HSYA's antioxidant and anti-inflammatory effects?
HSYA upregulates antioxidant enzymes (e.g., SOD, CAT) and inhibits pro-inflammatory cytokines (TNF-α, IL-6) via NF-κB suppression. In vitro, it reduces ROS in endothelial cells under hypoxia by activating HIF-1α-VEGF and Bcl-2/Bax pathways. In vivo, it mitigates oxidative stress in liver and brain tissues by modulating Nrf2/ARE signaling .
Advanced Research Questions
Q. How does HSYA epigenetically regulate β-catenin to promote osteogenesis?
HSYA enhances β-catenin stability by inhibiting GSK-3β via PI3K/Akt signaling, promoting osteoblast differentiation. Chromatin immunoprecipitation (ChIP) and DNA methylation sequencing reveal its role in demethylating Wnt pathway promoters. Studies use MC3T3-E1 cells and OVX rat models, with validation via TOPflash luciferase assays .
Q. What explains contradictory data on HSYA's efficacy in cerebral ischemia-reperfusion injury?
Discrepancies arise from variability in ischemia duration, dosage (e.g., 5 mg/kg vs. 20 mg/kg), and model specificity (transient vs. permanent MCAO). Meta-analyses suggest HSYA’s neuroprotection is dose-dependent and influenced by metabolic factors (e.g., phenylalanine levels). Confounding variables include co-administered drugs in clinical trials .
Q. How does HSYA modulate the MEK-ERK1/2 pathway in vascular smooth muscle cells (VSMCs)?
HSYA suppresses VSMC proliferation by downregulating PCNA and phosphorylated ERK1/2. Techniques include siRNA knockdown, Western blot for pathway proteins, and immunofluorescence for cell cycle markers (e.g., Cyclin D1). In vivo, it reduces neointima formation in balloon-injured rat carotid arteries .
Q. What methodologies validate HSYA's interaction with collagenase in anticancer studies?
Molecular docking simulations (AutoDock Vina) and enzymatic assays (collagenolytic activity) demonstrate HSYA’s inhibition of collagenase via hydrogen bonding and hydrophobic interactions. IC50 values are determined using small cell lung cancer lines (e.g., SBC-3), with validation via flow cytometry for apoptosis .
Methodological Considerations
Q. How to optimize HSYA extraction and quality control for reproducible research?
Use two-pot countercurrent extraction with ethanol-water (70:30) and validate purity via HPLC (≥98%). Quality control includes UV-Vis spectroscopy (λmax 403 nm) and LC-MS for structural confirmation. Batch variability is addressed by referencing standardized materials (e.g., National Institute for Food and Drug Control) .
Q. What strategies resolve conflicting data on HSYA's hepatoprotective vs. pro-fibrotic effects?
Dose-response studies (e.g., 25–100 mg/kg) in alcohol-induced liver injury models clarify biphasic effects. Transcriptomic analysis (RNA-seq) identifies TGF-β1 cross-talk with Smad3/7, while immunohistochemistry quantifies collagen deposition. Contradictions may stem from differential activation of Kupffer cells .
Q. How to design a phase II clinical trial for HSYA in ischemic stroke?
Adopt a randomized, double-blind, active-controlled design (e.g., vs. edaravone) with endpoints like NIHSS scores and biomarker analysis (VEGF, HIF-1α). Include pharmacokinetic sub-studies to monitor HSYA metabolites (e.g., protocatechuic acid) and adjust dosing regimens based on renal/hepatic function .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
